N-(7H-purin-6-yldiazenyl)aniline
Description
N-(7H-purin-6-yldiazenyl)aniline is a heterocyclic compound comprising a purine core linked to an aniline moiety via a diazenyl (-N=N-) group. The diazenyl bridge introduces unique electronic and steric properties, influencing reactivity, solubility, and biological interactions. This compound is of interest in medicinal chemistry due to the pharmacological relevance of purine derivatives, which often exhibit antiviral, anticancer, or anti-inflammatory activities .
Properties
CAS No. |
112177-85-2 |
|---|---|
Molecular Formula |
C11H9N7 |
Molecular Weight |
239.24 g/mol |
IUPAC Name |
N-(7H-purin-6-yldiazenyl)aniline |
InChI |
InChI=1S/C11H9N7/c1-2-4-8(5-3-1)16-18-17-11-9-10(13-6-12-9)14-7-15-11/h1-7H,(H2,12,13,14,15,16,17) |
InChI Key |
JLMDYQQIGYDEND-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NN=NC2=NC=NC3=C2NC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7H-purin-6-yldiazenyl)aniline typically involves the reaction of a purine derivative with an aniline derivative under specific conditions. One common method involves the diazotization of aniline followed by coupling with a purine derivative. The reaction conditions often include acidic environments and controlled temperatures to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale .
Chemical Reactions Analysis
Types of Reactions
N-(7H-purin-6-yldiazenyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can break the diazenyl bridge, leading to the formation of separate purine and aniline derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, with temperature, solvent, and pH being critical factors .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
N-(7H-purin-6-yldiazenyl)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of dyes, pigments, and other materials due to its unique structural properties
Mechanism of Action
The mechanism of action of N-(7H-purin-6-yldiazenyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The diazenyl bridge and purine ring system allow it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Several purine-based analogues share structural motifs with N-(7H-purin-6-yldiazenyl)aniline but differ in substituents and linkage groups:
Key Observations :
- Chloro and isopropyl substituents in purine analogues (e.g., ) enhance lipophilicity but reduce solubility compared to the aniline-diazenyl system.
- The benzodithiazine derivative in replaces the purine core with a sulfur-containing heterocycle, significantly modifying electronic properties (e.g., sulfone groups increase polarity).
Physical and Spectroscopic Properties
Comparative data for selected compounds:
Analysis :
- The diazenyl group in the target compound likely produces a distinct IR absorption near 1645 cm⁻¹, similar to C=N stretches in .
- Adamantane-substituted purines () exhibit upfield shifts for aliphatic protons (δ ~2.0–3.0 ppm) due to the bulky adamantyl group.
- The benzodithiazine derivative () shows strong sulfone-related IR peaks (1345, 1155 cm⁻¹), absent in purine analogues.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
